molecular formula C9H7ClN2O B3055959 2-Oxazolamine, 4-(4-chlorophenyl)- CAS No. 68101-25-7

2-Oxazolamine, 4-(4-chlorophenyl)-

Cat. No.: B3055959
CAS No.: 68101-25-7
M. Wt: 194.62 g/mol
InChI Key: RGNKJSDAGBLPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolamine, 4-(4-chlorophenyl)- is a chemical compound with the molecular formula C9H7ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group attached to the oxazole ring imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, 4-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 2-Oxazolamine, 4-(4-chlorophenyl)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxazolamine, 4-(4-chlorophenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxazolamine, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxazolamine, 4-(4-methylphenyl)-
  • 2-Oxazolamine, 4-(4-fluorophenyl)-
  • 2-Oxazolamine, 4-(4-bromophenyl)-

Uniqueness

2-Oxazolamine, 4-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNKJSDAGBLPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497657
Record name 4-(4-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68101-25-7
Record name 4-(4-Chlorophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-1,3-oxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxazolamine, 4-(4-chlorophenyl)-
Reactant of Route 2
2-Oxazolamine, 4-(4-chlorophenyl)-
Reactant of Route 3
Reactant of Route 3
2-Oxazolamine, 4-(4-chlorophenyl)-
Reactant of Route 4
Reactant of Route 4
2-Oxazolamine, 4-(4-chlorophenyl)-
Reactant of Route 5
2-Oxazolamine, 4-(4-chlorophenyl)-
Reactant of Route 6
2-Oxazolamine, 4-(4-chlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.